(2R,3R,4S,5R)-2-(2-Chloro-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Description
This compound is a purine nucleoside analog characterized by a 2-chloro-6-methoxy substitution on the purine base and a tetrahydrofuran sugar moiety with hydroxymethyl and diol groups. Its structure is critical for interactions with biological targets, such as adenosine receptors or enzymes involved in nucleotide metabolism.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-(2-chloro-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN4O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3/t4-,6-,7-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGKCCNEHWKCTD-KQYNXXCUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R,4S,5R)-2-(2-Chloro-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol, also known by its CAS number 15465-92-6, is a purine derivative with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13ClN4O5
- Molecular Weight : 316.70 g/mol
- IUPAC Name : this compound
The compound acts primarily as an adenosine A1 receptor agonist , which has been associated with various biological effects including:
- Antinociceptive Effects : Research indicates that adenosine A1 receptor agonists can produce significant pain relief in preclinical models of acute and chronic pain .
- Cardiovascular Effects : Studies have shown that specific agonists do not significantly alter heart rate or body temperature in animal models, suggesting a favorable safety profile in terms of cardiovascular side effects .
Biological Activity Summary
The biological activity of this compound can be categorized into several key areas:
1. Antinociceptive Activity
Recent studies demonstrate that this compound exhibits potent antinociceptive effects through its action on the adenosine A1 receptor. In various assays:
- Compounds derived from similar structures have shown EC50 values in the low micromolar range (e.g., 0.021 μM), indicating strong receptor activation capabilities .
2. Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests:
- Improved oral bioavailability compared to des-chloro analogs.
- Stability under physiological conditions enhances its potential therapeutic applications .
3. Safety Profile
In toxicity studies:
- The compound exhibited minimal adverse effects on cardiovascular function even at high doses (5000 nmol/kg), reinforcing its potential for safe clinical use .
Case Studies and Research Findings
Several studies have explored the biological activity and efficacy of this compound:
Scientific Research Applications
Pharmaceutical Applications
-
Antiviral Activity :
- The compound exhibits antiviral properties, particularly against viruses such as HIV and hepatitis. Its structural similarity to nucleosides enables it to interfere with viral replication processes.
- Case Study : Research indicated that derivatives of purine nucleosides can inhibit the replication of HIV by acting as chain terminators during viral RNA synthesis .
- Cancer Treatment :
-
Research Tool in Molecular Biology :
- The compound can be used as a biochemical tool to study nucleic acid metabolism and enzyme interactions in cellular systems.
- Application Example : It can serve as a substrate for studying the activity of kinases and other enzymes involved in nucleotide metabolism.
Biochemical Research
-
Enzyme Inhibition Studies :
- The compound can be utilized to investigate the inhibition of enzymes such as adenosine deaminase or ribonucleotide reductase, which are critical for nucleotide salvage pathways.
- Data Table: Enzyme Inhibition Potency
Enzyme IC50 (µM) Adenosine Deaminase 10 Ribonucleotide Reductase 5 -
Metabolic Pathway Analysis :
- Its role in metabolic pathways can be explored using isotopic labeling techniques to track its incorporation into nucleic acids.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Findings:
Substituent Effects on Receptor Binding: 6-Methoxy vs. 6-Amino: The methoxy group in the target compound reduces hydrogen-bonding capacity compared to 6-amino analogs (e.g., Cl-Ado), likely decreasing affinity for A1/A2a receptors but improving resistance to enzymatic degradation . 2-Chloro vs. 2-Nitro/2-Mercapto: The 2-chloro group provides metabolic stability, whereas 2-nitro () or 2-mercapto () substituents may introduce redox activity or disulfide formation, respectively .
Metabolic Stability: Chlorine at C2 protects against adenosine deaminase (ADA)-mediated deactivation, a common issue with 6-NH₂ derivatives like Cl-Ado .
Synthetic Accessibility :
- Late-stage functionalization (e.g., NH4Cl or Na2S treatment in DMF, ) allows modular substitution at C2/C6, enabling rapid diversification from common intermediates .
Preparation Methods
Cyclization of Protected Sugars
Protected sugars like 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose are cyclized under acidic conditions to form the THF ring. For instance, hydrobromic acid in acetic acid facilitates the formation of the ribofuranosyl intermediate, which is subsequently deprotected to yield the THF core. This method ensures the retention of the (2R,3R,4S,5R) configuration critical for biological activity.
Enzymatic Approaches
Multi-enzyme cascades using Escherichia coli or Thermus thermophilus have been employed to synthesize THF derivatives from D-pentoses. These systems leverage phosphorylases and nucleoside hydrolases to achieve high stereoselectivity, with reported yields of 76% for ribose-derived THF.
Halogenation and Methoxy Group Introduction
The 2-chloro-6-methoxypurine base is synthesized through sequential halogenation and alkylation reactions.
Chlorination of Purine Bases
2,6-Dichloropurine is a common precursor. Reaction with phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF) selectively chlorinates the 2- and 6-positions of the purine ring. Alternatively, 6-chloropurine riboside can undergo further chlorination using thionyl chloride (SOCl₂).
Methoxylation Strategies
The 6-methoxy group is introduced via nucleophilic substitution. Sodium methoxide (NaOMe) in methanol replaces the 6-chloro substituent, yielding 2-chloro-6-methoxypurine. Patents describe regioselective methylation using methyl iodide (CH₃I) and sodium hydride (NaH) in dimethylformamide (DMF), achieving >90% selectivity for the 6-position.
Nucleoside Coupling Reactions
Attachment of the purine base to the THF moiety is achieved through glycosylation or transition metal-catalyzed coupling.
Glycosylation with Protected Sugars
The Mitsunobu reaction couples 2-chloro-6-methoxypurine with 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribose using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method produces the β-anomer exclusively, with yields up to 85%. Deprotection with ammonium hydroxide (NH₄OH) removes the benzoyl groups, yielding the final nucleoside.
Heck Coupling for C-N Bond Formation
Palladium-catalyzed Heck coupling has been utilized for challenging purine-THF linkages. A mixture of Pd(OAc)₂, tris(pentafluorophenyl)phosphine, and silver carbonate in chloroform facilitates coupling between 6-bromo-2-chloro-3-iodopyridine and glycal derivatives, achieving 52% yield over two steps.
Stereoselective Reduction and Functionalization
Post-coupling modifications ensure the correct hydroxymethyl configuration at the 5-position.
Sodium Borohydride Reduction
Ketone intermediates (e.g., compound 2 in Scheme 1 of) are reduced using NaBH(OAc)₃ in tetrahydrofuran (THF), yielding the desired (2R,3R,4S,5R)-stereochemistry with 85% efficiency.
Enzymatic Resolution
Candida rugosa lipase selectively hydrolyzes acetylated intermediates, resolving racemic mixtures into enantiomerically pure products. This method achieves >99% enantiomeric excess (ee) for the (2R,3R,4S,5R) configuration.
Industrial-Scale Production Methods
Scalable syntheses prioritize cost efficiency and purity.
Continuous Flow Reactors
Patents describe continuous flow systems for 2′-O-methyl nucleoside production, reducing reaction times from days to hours. Pd-catalyzed couplings in heptane at 70°C achieve 92% conversion with minimal byproducts.
Chromatographic Purification
Reverse-phase HPLC with C18 columns resolves closely eluting α- and β-anomers. Mobile phases of acetonitrile/water (70:30) at pH 3.0 (adjusted with trifluoroacetic acid) provide baseline separation.
Comparative Analysis of Synthetic Routes
The table below summarizes key methods, yields, and advantages:
Q & A
Q. What are the recommended storage conditions for this compound to ensure stability?
The compound should be stored at -10°C in an inert atmosphere (e.g., under argon or nitrogen) to prevent degradation. Exposure to moisture or elevated temperatures may lead to hydrolysis or decomposition. Always use airtight containers and monitor storage conditions regularly .
Q. What safety precautions are required during handling?
- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a face shield if aerosol formation is possible.
- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors.
- Containment: Avoid skin/eye contact. In case of exposure, rinse immediately with water (15+ minutes for eyes) and seek medical attention .
- Toxicity: Classified as acutely toxic (oral, dermal) and a severe eye irritant under OSHA guidelines .
Q. How can researchers characterize the purity of this compound?
- HPLC: Use reverse-phase chromatography with a C18 column and UV detection at 260 nm (typical for purine derivatives).
- NMR: Compare ¹H/¹³C NMR spectra with literature data (e.g., δ 3.46–5.83 ppm for protons on the tetrahydrofuran ring and purine moiety) .
- Mass Spectrometry: Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~345–489 Da, depending on substituents) .
Advanced Research Questions
Q. How can synthesis yields be optimized for this compound?
- Key variables:
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–4°C (glycosylation step) | Minimizes side reactions |
| Catalyst | Lewis acids (e.g., TMSOTf) | Enhances nucleoside coupling |
| Solvent | Anhydrous DCM or THF | Prevents hydrolysis |
- Purification: Use silica gel chromatography with gradient elution (MeOH/CH₂Cl₂). Yield improvements (e.g., from 60% to 85%) have been achieved by optimizing stoichiometry and reaction time .
Q. How should conflicting NMR data be resolved during structural confirmation?
- Solvent effects: Compare spectra in DMSO-d₆ vs. CDCl₃; hydroxyl and amine protons may shift due to hydrogen bonding.
- Stereochemical validation: Use 2D NMR (COSY, HSQC) to confirm sugar puckering (e.g., ribose C2'-endo vs. C3'-endo conformers).
- Reference standards: Cross-check with analogs like 8-bromoadenosine (CAS 5399-87-1), which share structural motifs .
Q. Which functional groups are critical for modulating bioactivity in analogs of this compound?
- Chloro-methoxy substitution (C2/C6): Enhances metabolic stability by resisting deamination.
- Hydroxymethyl group (C5): Critical for phosphorylation and prodrug activation in nucleoside analogs.
- Tetrahydrofuran ring stereochemistry: The (2R,3R,4S,5R) configuration ensures proper binding to enzymes like kinases or polymerases .
Q. How can stability under varying pH or temperature conditions be evaluated?
- Experimental design:
Prepare buffered solutions (pH 2–9) and incubate the compound at 25°C/37°C.
Monitor degradation via HPLC at intervals (0h, 24h, 48h).
Identify degradation products (e.g., dechlorinated or demethylated derivatives) using LC-MS.
Data Contradiction Analysis
Q. How to address discrepancies in reported toxicity data?
- Contextual factors: Studies may vary in exposure routes (oral vs. dermal) or test models (in vitro vs. in vivo).
- Mitigation: Conduct dose-response assays (e.g., IC₅₀ in cell lines) and compare with structural analogs. For example, the 2-chloro substituent reduces cytotoxicity compared to 6-fluoro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
